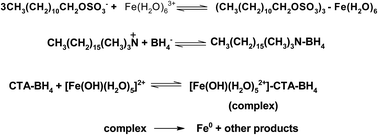Nanoscale water soluble self-assembled zero-valent iron: role of stabilizers in their morphology†
RSC Advances Pub Date: 2015-12-11 DOI: 10.1039/C5RA17061C
Abstract
Self-assembled water soluble sheet-like zero-valent iron nano-composites have been prepared using a simple one-pot chemical reduction method using an aqueous solution of FeCl3 and NaBH4 both with and without cetyltrimethylammonium bromide (CTAB) and sodium dodecyl sulphate (SDS). It was demonstrated that dark brownish precipitates were formed immediately after the addition of NaBH4 into the ferric chloride solution. In the presence of CTAB and SDS, stable perfectly transparent brown colored iron sols were formed. UV-visible spectra show that both of the stabilizers (CTAB and SDS) formed a stable complex with Fe3+ ions. The synthesized Fe-nanoparticles were characterized using dynamic light scattering (DLS), energy dispersion X-ray spectroscopy (EDX), transmission electron microscopy (TEM), Fourier transform infrared (FT-IR) spectroscopy, ultraviolet-visible spectroscopy, and X-ray diffraction (XRD). The TEM results show that the average size of a zero-valent iron nano-sheet is about 144 to 625 nm in diameter. The mean particle size was estimated to be 203 nm with a standard deviation of 67 nm, which translated to a surface area of Fe-nanoparticles of ca. 2.0 m2 g−1. The role of surfactants and the mechanisms of nucleation and self-aggregation processes have been discussed for the first time.


Recommended Literature
- [1] Dynamical calculations of O(3P) + OH(2Π) reaction on the CHIPR potential energy surface using the fully coupled time-dependent wave-packet approach in hyperspherical coordinates†
- [2] Nature of the “Z”-phase in layered Na-ion battery cathodes†
- [3] PCBs and PBDEs in environmental samples from King George Island and Ardley Island, Antarctica†
- [4] Gold nanoclusters with bright near-infrared photoluminescence†
- [5] Oxygen defect-induced localized surface plasmon resonance at the WO3−x quantum dot/silver nanowire interface: SERS and photocatalysis†
- [6] An efficient [3+2] annulation for the asymmetric synthesis of densely-functionalized pyrrolidinones and γ-butenolides†
- [7] Fabrication of an efficient ZIF-8 alginate composite hydrogel material and its application to enhanced copper(ii) adsorption from aqueous solutions
- [8] Matching the organic and inorganic counterparts during nucleation and growth of copper-based nanoparticles – in situ spectroscopic studies†
- [9] Understanding Fermi resonances in the complex vibrational spectra of the methyl groups in methylamines†
- [10] In situ one-step synthesis of polymer-functionalized palladium nanoparticles: an efficient anticancer agent against breast cancer










